molecular formula C13H24O2 B11764226 5-Tridecanolide, (R)- CAS No. 99461-66-2

5-Tridecanolide, (R)-

Katalognummer: B11764226
CAS-Nummer: 99461-66-2
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: RZZLMGATMUAJPX-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Tridecanolide, ®- is a chemical compound with the molecular formula C13H24O2 It is a type of lactone, specifically a macrocyclic lactone, which is characterized by a large ring structure containing an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tridecanolide, ®- can be achieved through several methods. One common approach involves the use of chiral building blocks to ensure the desired stereochemistry. For example, the synthesis of both enantiomers of 12-methyl-13-tridecanolide and 14-methyl-15-pentadecanolide (muscolide) has been reported using (S)-(+)- or ®-(-)-3-bromo-2-methyl-1-propanol as a chiral building block . The reaction conditions typically involve catalytic asymmetric conjugate addition to a suitable macrocyclic enone followed by Baeyer-Villiger oxidation .

Industrial Production Methods

Industrial production methods for 5-Tridecanolide, ®- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced technologies could also enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Tridecanolide, ®- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the lactone ring into other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 5-Tridecanolide, ®- include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from the reactions of 5-Tridecanolide, ®- depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Tridecanolide, ®- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Tridecanolide, ®- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are still ongoing.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 12-Methyl-13-tridecanolide
  • 14-Methyl-15-pentadecanolide (muscolide)
  • 13-Tetradecanolide
  • 14-Pentadecanolide
  • 15-Hexadecanolide

Uniqueness

5-Tridecanolide, ®- is unique due to its specific stereochemistry and the resulting properties. Its ability to act as a building block for other complex molecules and its applications in various fields highlight its distinctiveness compared to similar compounds.

Eigenschaften

CAS-Nummer

99461-66-2

Molekularformel

C13H24O2

Molekulargewicht

212.33 g/mol

IUPAC-Name

(6R)-6-octyloxan-2-one

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3/t12-/m1/s1

InChI-Schlüssel

RZZLMGATMUAJPX-GFCCVEGCSA-N

Isomerische SMILES

CCCCCCCC[C@@H]1CCCC(=O)O1

Kanonische SMILES

CCCCCCCCC1CCCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.